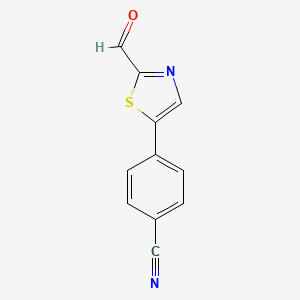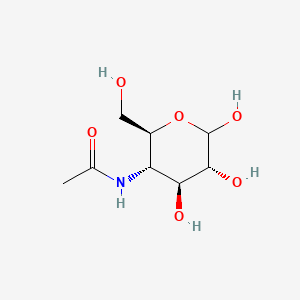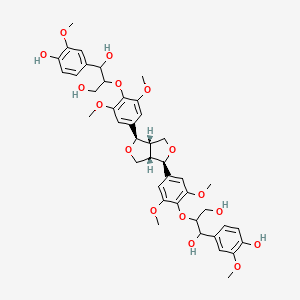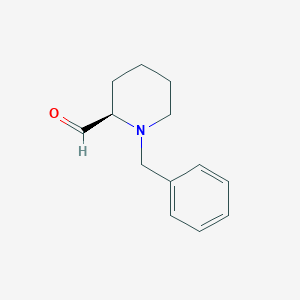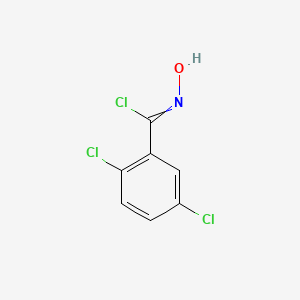
(Z)-2,5-Dichloro-N-hydroxybenzenecarbonimidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2,5-Dichloro-N-hydroxybenzenecarbonimidoyl chloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of two chlorine atoms, a hydroxy group, and a carbonimidoyl chloride group attached to a benzene ring. Its unique structure makes it a valuable subject for research in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,5-Dichloro-N-hydroxybenzenecarbonimidoyl chloride typically involves the chlorination of N-hydroxybenzenecarbonimidoyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 5 positions of the benzene ring. Common reagents used in this synthesis include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent over-chlorination and to maintain the integrity of the hydroxy group.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and to ensure the efficient use of resources.
化学反应分析
Types of Reactions
(Z)-2,5-Dichloro-N-hydroxybenzenecarbonimidoyl chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonimidoyl chloride group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of dichlorobenzaldehyde or dichlorobenzoic acid.
Reduction: Formation of dichloroaniline derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (Z)-2,5-Dichloro-N-hydroxybenzenecarbonimidoyl chloride is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the construction of various chemical compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form covalent bonds with nucleophiles makes it a useful tool for probing enzyme active sites and studying protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis, coatings, and adhesives.
作用机制
The mechanism of action of (Z)-2,5-Dichloro-N-hydroxybenzenecarbonimidoyl chloride involves its ability to react with nucleophiles. The carbonimidoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biological molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, potentially altering their function and activity. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophiles present.
相似化合物的比较
Similar Compounds
2,4-Dichlorobenzaldehyde: Similar structure but lacks the hydroxy and carbonimidoyl chloride groups.
2,5-Dichlorobenzoic acid: Similar structure but contains a carboxylic acid group instead of the hydroxy and carbonimidoyl chloride groups.
2,5-Dichloroaniline: Similar structure but contains an amino group instead of the hydroxy and carbonimidoyl chloride groups.
Uniqueness
(Z)-2,5-Dichloro-N-hydroxybenzenecarbonimidoyl chloride is unique due to the presence of both hydroxy and carbonimidoyl chloride groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.
属性
分子式 |
C7H4Cl3NO |
|---|---|
分子量 |
224.5 g/mol |
IUPAC 名称 |
2,5-dichloro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H4Cl3NO/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H |
InChI 键 |
VVRBHQNGPFMJEZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)C(=NO)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


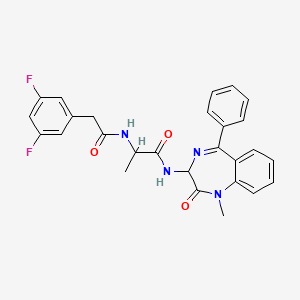
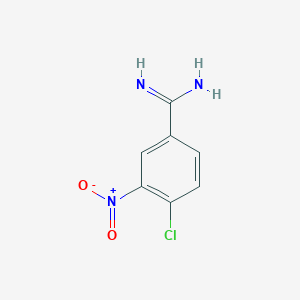

![4-[3-(Propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-imine](/img/structure/B12438226.png)
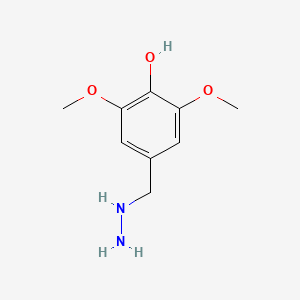
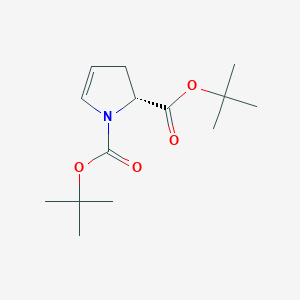
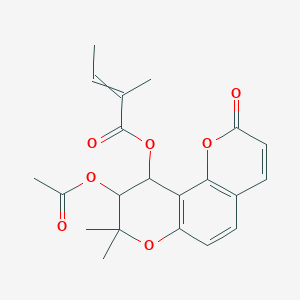
![(1R)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol](/img/structure/B12438251.png)

